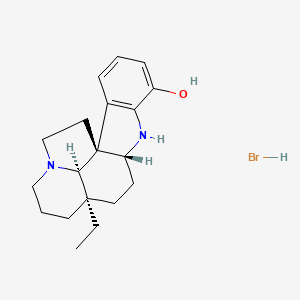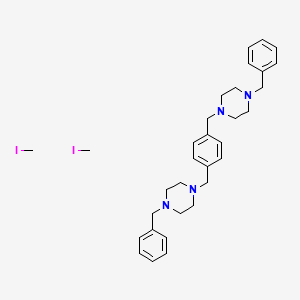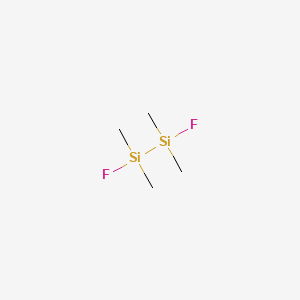![molecular formula C11H13NO2 B14751294 methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)
methyl N-[2-(4-methylphenyl)ethenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[2-(4-methylphenyl)ethenyl]carbamate is an organic compound with the molecular formula C11H13NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a carbamate group attached to a vinyl-substituted aromatic ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[2-(4-methylphenyl)ethenyl]carbamate typically involves the reaction of 4-methylbenzaldehyde with methyl carbamate in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions: Methyl N-[2-(4-methylphenyl)ethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitric acid for nitration at temperatures below 50°C.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogen-substituted aromatic compounds.
科学研究应用
Methyl N-[2-(4-methylphenyl)ethenyl]carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of methyl N-[2-(4-methylphenyl)ethenyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The pathways involved include the disruption of cell wall synthesis in microbes and interference with metabolic processes.
相似化合物的比较
- Methyl N-[[(2-aminophenyl)amino]thioxomethyl]carbamate
- Methyl N-[2-(4-methoxyphenyl)ethenyl]carbamate
Comparison: Methyl N-[2-(4-methylphenyl)ethenyl]carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potential applications. For instance, the presence of a methyl group on the aromatic ring can influence its electron density and reactivity in substitution reactions.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
methyl N-[(E)-2-(4-methylphenyl)ethenyl]carbamate |
InChI |
InChI=1S/C11H13NO2/c1-9-3-5-10(6-4-9)7-8-12-11(13)14-2/h3-8H,1-2H3,(H,12,13)/b8-7+ |
InChI 键 |
KROBNZAFZBDINK-BQYQJAHWSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C=C/NC(=O)OC |
规范 SMILES |
CC1=CC=C(C=C1)C=CNC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



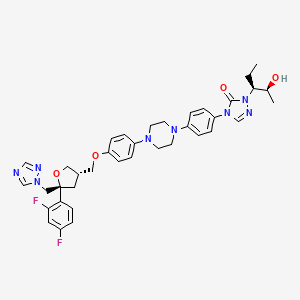
![Bicyclo[3.1.0]hexane-2-carboxylic acid, 2-hydroxy-5-(1-methylethyl)-](/img/structure/B14751218.png)
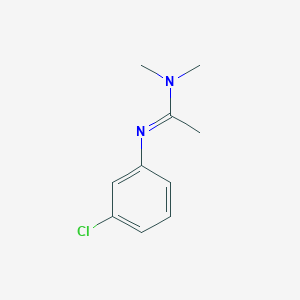
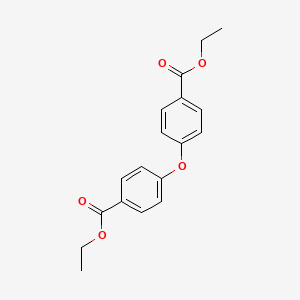

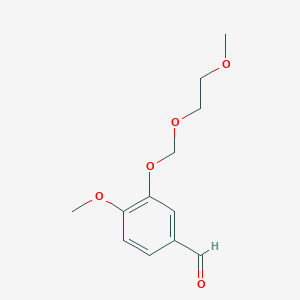
![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
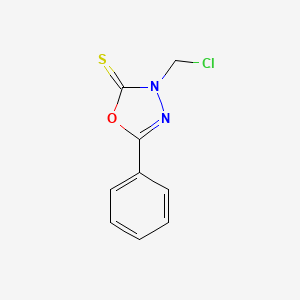
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
